3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The tert-butyl group is a common substituent in organic chemistry with the formula -C(CH3)3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . The tert-butyl group can be introduced through various methods, such as the reaction with tert-butyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 1-position with an ethyl group, and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The tert-butyl group is generally resistant to oxidation and other reactions due to the steric hindrance provided by its bulky structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-ethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-7(9(13)14)6-8(11-12)10(2,3)4/h6H,5H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVPDWDBJUZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372530 | |
Record name | 3-tert-Butyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
195447-83-7 | |
Record name | 3-tert-Butyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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